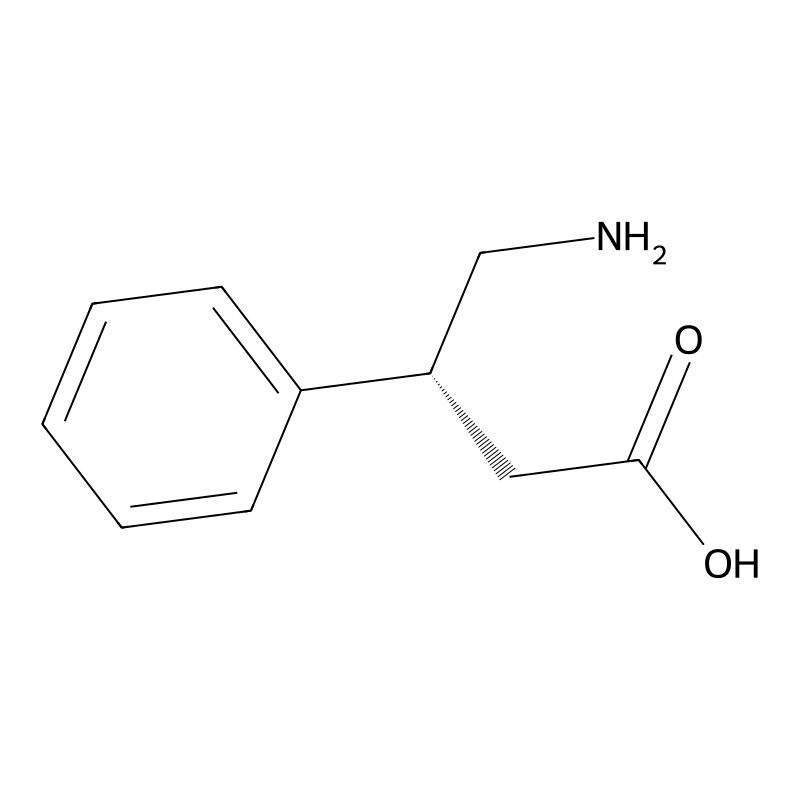

(R)-4-Amino-3-phenylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-Amino-3-phenylbutanoic acid (CAS: 35568-36-6), the active (R)-enantiomer of phenibut, is a chiral gabapentinoid and GABA derivative utilized as a critical reference standard and pharmacological probe. Unlike generic GABA analogs, this specific enantiomer possesses dual activity at both the α2δ subunit of voltage-dependent calcium channels (VDCCs) and GABA_B receptors[1]. In procurement contexts, it is primarily sourced for enantiomeric purity testing, chiral synthesis referencing, and advanced neuropharmacological assays where the metabolic and off-target noise of the racemic mixture is unacceptable. Its defined stereochemistry ensures predictable pharmacokinetics and receptor binding, making it an essential material for high-fidelity preclinical modeling and analytical validation.

Research Fit

Substituting pure (R)-4-amino-3-phenylbutanoic acid with its racemic counterpart introduces severe experimental and analytical liabilities. The racemate contains 50% of the (S)-enantiomer, which is virtually inactive at target receptors [2] but acts as a substrate for GABA aminotransferase[1]. This enantioselective metabolism leads to rapid degradation of the (S)-fraction, generating metabolic byproducts that confound pharmacokinetic tracking and cellular assays. Furthermore, the racemic mixture artificially dilutes the binding affinity and in vivo potency by half, requiring higher dosing volumes that increase the risk of off-target toxicity and formulation challenges. For analytical precision and metabolic stability, procurement of the pure (R)-enantiomer is non-negotiable.

Substitution Risk

References

- [1] Silverman, R. B., et al. (1987). Substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues. Journal of Biological Chemistry, 262(7), 3192-3195.

- [2] Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29.

Enantioselective Eutomer Potency at GABA-B Receptors

Radioligand binding assays demonstrate that (R)-4-amino-3-phenylbutanoic acid is the active eutomer at the GABA_B receptor. The (R)-enantiomer exhibits a dissociation constant (Ki) of 92 µM, whereas the (S)-enantiomer shows virtually no binding affinity (Ki > 1 mM). Consequently, the racemic mixture displays an intermediate, diluted affinity (Ki = 177 µM) [1].

| Evidence Dimension | GABA_B Receptor Binding Affinity (Ki) |

| Target Compound Data | 92 µM |

| Comparator Or Baseline | (S)-enantiomer (>1000 µM) and Racemate (177 µM) |

| Quantified Difference | >10-fold higher affinity than the (S)-isomer; ~2x higher than the racemate |

| Conditions | Radioligand binding assay in rat brain synaptic membranes |

Procurement of the pure (R)-enantiomer eliminates the 50% inactive receptor load present in the racemate, ensuring accurate dose-response mapping in neuropharmacological assays.

Primary Gabapentinoid Mechanism via VDCC α2δ Subunit

While historically classified as a GABA_B agonist, quantitative profiling reveals that (R)-4-amino-3-phenylbutanoic acid has a 4-fold higher affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs) than for the GABA_B receptor. The (R)-enantiomer binds to the α2δ subunit with a Ki of 23 µM, driving its primary gabapentin-like anti-nociceptive effects [1].

| Evidence Dimension | Binding Affinity (Ki) to VDCC α2δ vs GABA_B |

| Target Compound Data | 23 µM (VDCC α2δ) |

| Comparator Or Baseline | 92 µM (GABA_B receptor) |

| Quantified Difference | 4-fold higher affinity for the calcium channel subunit |

| Conditions | Subunit-selective radiolabeled gabapentin displacement assay |

Validates the compound's primary utility as a gabapentinoid model, guiding researchers to select it for calcium channel inhibition studies rather than solely GABAergic pathways.

Metabolic Stability against GABA Aminotransferase

Stereospecificity studies on γ-aminobutyric acid aminotransferase (GABA-AT) reveal divergent metabolic pathways for the two enantiomers. The (S)-enantiomer is actively metabolized as a substrate by GABA-AT, whereas (R)-4-amino-3-phenylbutanoic acid acts as a competitive inhibitor of the enzyme [1]. This prevents the rapid enzymatic degradation seen with the (S)-fraction.

| Evidence Dimension | Interaction with GABA Aminotransferase |

| Target Compound Data | Competitive Inhibitor |

| Comparator Or Baseline | (S)-enantiomer (Active Substrate) |

| Quantified Difference | Complete divergence in enzymatic processing (Inhibition vs. Degradation) |

| Conditions | In vitro enzyme kinetic assays using mammalian GABA-AT |

Using the pure (R)-enantiomer prevents the artifactual generation of metabolites and varying half-lives that occur when the racemate is subjected to cellular or in vivo metabolism.

Dose Reduction in Preclinical Pharmacological Models

In standardized in vivo models assessing locomotor activity, antidepressant effects, and nociception, the pure (R)-enantiomer demonstrates exactly twice the potency of the racemic mixture. Because the (S)-enantiomer is pharmacologically inactive in these behavioral assays, the entire therapeutic effect of the racemate is driven by the 50% (R)-fraction [1].

| Evidence Dimension | In vivo pharmacological potency |

| Target Compound Data | 1x effective dose |

| Comparator Or Baseline | Racemic mixture (Requires 2x dose for equivalent effect) |

| Quantified Difference | 2-fold higher potency (50% dose reduction) |

| Conditions | Rodent models of nociception and locomotor activity |

Procuring the pure enantiomer halves the required dosing mass, minimizing formulation volumes and reducing the metabolic burden on animal models.

Chiral Reference Standard for Analytical Validation

Used as a definitive analytical standard in HPLC and GC-MS workflows to quantify the enantiomeric purity of commercial racemic phenibut batches and to validate chiral separation methods, leveraging its defined stereochemistry[1].

Gabapentinoid Mechanism Modeling

Selected for in vitro and in vivo assays investigating the α2δ subunit of voltage-dependent calcium channels, providing a distinct, high-affinity binding profile without the confounding effects of the inactive (S)-isomer [1].

Metabolically Stable GABA-B Agonist Probes

Utilized in cell-based assays requiring GABA_B receptor activation without the degradation and metabolite generation caused by GABA aminotransferase, which rapidly processes the (S)-enantiomer but is inhibited by the (R)-enantiomer [2].

Application Fit Matrix

References

- [1] Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29.

- [2] Silverman, R. B., et al. (1987). Substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues. Journal of Biological Chemistry, 262(7), 3192-3195.

XLogP3

UNII

Wikipedia

Explore Compound Types